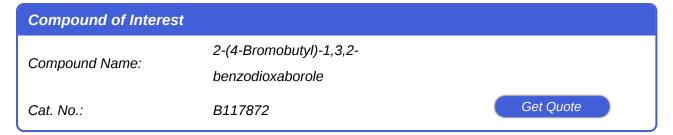


Technical Guide: Physicochemical Properties of 2-Bromo-1,3,2-Benzodioxaborole

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of a key intermediate in boron chemistry.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search for the physicochemical properties of "2-(4-Bromobutyl)-1,3,2-benzodioxaborole" did not yield specific data. This suggests that the compound may be novel or not widely reported in publicly available literature. Therefore, this technical guide focuses on the closely related and well-documented precursor, 2-Bromo-1,3,2-benzodioxaborole, which is essential for the synthesis of various 2-substituted-1,3,2-benzodioxaboroles.

Core Physicochemical Properties

2-Bromo-1,3,2-benzodioxaborole, also known as B-bromocatecholborane, is a versatile reagent in organic synthesis. Its key physicochemical properties are summarized below.



Property	Value	Reference
CAS Number	51901-85-0	[1][2][3][4]
Molecular Formula	C ₆ H ₄ BBrO ₂	[1][2][3]
Molecular Weight	198.81 g/mol	[1][2][3]
Appearance	White to amber to dark purple powder to lump	[4]
Melting Point	51-53 °C (lit.)	[2][4]
Boiling Point	76 °C at 9 mmHg (lit.)	[2][4]
Density	1.67±0.1 g/cm³ (Predicted)	[4]
Flash Point	42 °C (107.6 °F) - closed cup	[2]
Storage Temperature	2-8°C	[2][4]

Experimental Protocols Synthesis of 2-Bromo-1,3,2-benzodioxaborole

A common method for the synthesis of 2-Bromo-1,3,2-benzodioxaborole involves the reaction of catechol with boron tribromide.

Materials:

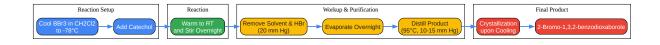
- Catechol
- Boron tribromide (BBr3)
- Methylene chloride (CH₂Cl₂)

Procedure:

- A solution of boron tribromide in methylene chloride is prepared in a round bottom flask and cooled to -78°C.
- Solid catechol is slowly added to the cooled solution over a period of several hours.



- The reaction mixture is allowed to warm to room temperature and is stirred overnight.
- The solvent and any excess hydrogen bromide are removed by distillation under reduced pressure (20 mm Hg).
- The resulting residue is transferred to a new flask using a minimal amount of methylene chloride and is then evaporated overnight under vacuum.
- The solid product is carefully melted while slowly reducing the pressure.
- The final product is distilled at a head temperature of approximately 95°C under a pressure of 10-15 mm Hg.
- The distilled liquid crystallizes upon cooling to yield colorless 2-bromo-1,3,2benzodioxaborole.



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Caption: Synthesis workflow for 2-Bromo-1,3,2-benzodioxaborole.

Purification

Purification of 2-Bromo-1,3,2-benzodioxaborole can be achieved by fractional distillation.[4]

Procedure:

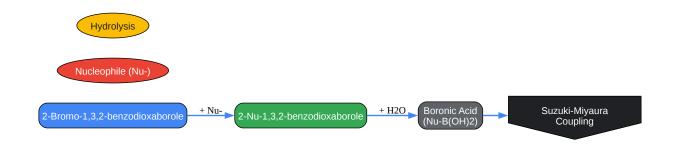
- The crude product is maintained at 20°C under a pressure of 15 mm Hg for a period of time to remove volatile impurities.
- Fractional distillation is then performed to obtain the pure compound.



Reactivity and Applications

2-Bromo-1,3,2-benzodioxaborole is a valuable intermediate in organic chemistry. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a wide range of 2-substituted-1,3,2-benzodioxaboroles. These compounds, in turn, are precursors to boronic acids, which are extensively used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

The general reactivity of the boronic acid functional group involves an equilibrium between the neutral, trigonal planar sp² hybridized form and an anionic, tetrahedral sp³ hybridized form upon interaction with a Lewis base. This property is fundamental to its role in catalysis and as a building block in supramolecular chemistry and materials science.



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Caption: General reactivity pathway of 2-Bromo-1,3,2-benzodioxaborole.

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